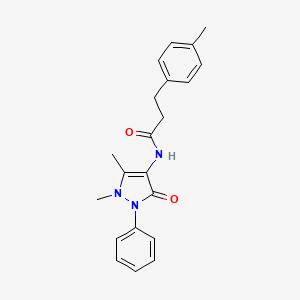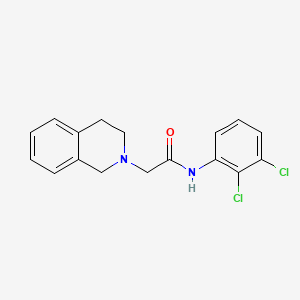![molecular formula C13H16F3NO4S B4435400 2,6-dimethyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}morpholine](/img/structure/B4435400.png)
2,6-dimethyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}morpholine
描述
2,6-dimethyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}morpholine, also known as DMSM, is a synthetic compound that has been widely used in scientific research. It is a potent inhibitor of the protein kinase C (PKC) family of enzymes, which play important roles in many cellular processes, including cell growth, differentiation, and apoptosis.
作用机制
The mechanism of action of 2,6-dimethyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}morpholine as a PKC inhibitor is based on its ability to bind to the catalytic domain of PKC and prevent its activation by phosphorylation. 2,6-dimethyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}morpholine binds to the ATP-binding site of PKC and competes with ATP for binding, thereby preventing the phosphorylation of PKC and its subsequent activation. This leads to a decrease in PKC activity and downstream signaling pathways, resulting in the biological effects observed with 2,6-dimethyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}morpholine treatment.
Biochemical and Physiological Effects:
2,6-dimethyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}morpholine has been shown to have a variety of biochemical and physiological effects, including:
- Inhibition of PKC activity: 2,6-dimethyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}morpholine inhibits PKC activity in a dose-dependent manner, with IC50 values in the low micromolar range for various PKC isoforms.
- Suppression of cancer cell growth and metastasis: 2,6-dimethyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}morpholine has been shown to suppress the growth and metastasis of various types of cancer cells, including breast cancer, lung cancer, and pancreatic cancer.
- Neuroprotection: 2,6-dimethyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}morpholine has been shown to have neuroprotective effects in animal models of neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease.
- Anti-inflammatory effects: 2,6-dimethyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}morpholine has been shown to have anti-inflammatory effects in animal models of inflammatory diseases, including rheumatoid arthritis and colitis.
实验室实验的优点和局限性
2,6-dimethyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}morpholine has several advantages and limitations for lab experiments, including:
Advantages:
- Potent and specific PKC inhibitor: 2,6-dimethyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}morpholine is a potent and specific inhibitor of PKC, which allows for the selective inhibition of PKC activity in various cellular and animal models.
- Easy to use: 2,6-dimethyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}morpholine is a stable and soluble compound that can be easily dissolved in various solvents for use in cell culture and animal experiments.
- Well-characterized: 2,6-dimethyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}morpholine has been extensively studied in vitro and in vivo, and its mechanism of action and biological effects are well-characterized.
Limitations:
- Limited selectivity: 2,6-dimethyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}morpholine inhibits multiple isoforms of PKC, which may lead to off-target effects and limit its specificity in certain experimental settings.
- Limited bioavailability: 2,6-dimethyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}morpholine has limited bioavailability in vivo, which may limit its efficacy in animal models and clinical applications.
- Limited stability: 2,6-dimethyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}morpholine is prone to hydrolysis and oxidation, which may limit its stability in certain experimental settings.
未来方向
There are several future directions for the study of 2,6-dimethyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}morpholine, including:
- Development of more selective PKC inhibitors: The development of more selective PKC inhibitors that target specific isoforms of PKC may overcome the limitations of 2,6-dimethyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}morpholine and provide more selective and potent inhibitors for use in scientific research and clinical applications.
- Investigation of the role of PKC in other diseases: The role of PKC in various diseases, including cardiovascular disease, diabetes, and autoimmune diseases, is not well-understood. Further investigation of the role of PKC in these diseases may provide new therapeutic targets for the development of novel drugs.
- Combination therapy with other drugs: The combination of 2,6-dimethyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}morpholine with other drugs, such as chemotherapy drugs or immunotherapy drugs, may enhance the efficacy of cancer treatment and improve patient outcomes.
- Development of more stable and bioavailable analogs: The development of more stable and bioavailable analogs of 2,6-dimethyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}morpholine may overcome the limitations of 2,6-dimethyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}morpholine and provide more effective and selective PKC inhibitors for use in scientific research and clinical applications.
Conclusion:
In conclusion, 2,6-dimethyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}morpholine is a potent and specific PKC inhibitor that has been widely used in scientific research. Its mechanism of action and biological effects have been well-characterized, and it has shown promise as a therapeutic agent for the treatment of cancer, neurodegenerative diseases, and inflammatory diseases. However, its limitations in terms of selectivity, bioavailability, and stability highlight the need for further research and development of more effective and selective PKC inhibitors.
科学研究应用
2,6-dimethyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}morpholine has been widely used in scientific research as a PKC inhibitor. PKC is a family of serine/threonine kinases that play important roles in many cellular processes, including cell growth, differentiation, and apoptosis. Inhibition of PKC activity by 2,6-dimethyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}morpholine has been shown to have a variety of effects on cellular signaling pathways and physiological processes, including:
- Inhibition of cancer cell growth and metastasis: PKC is often overexpressed and hyperactivated in cancer cells, and inhibition of PKC activity by 2,6-dimethyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}morpholine has been shown to suppress cancer cell growth and metastasis in vitro and in vivo.
- Neuroprotection: PKC activation has been implicated in neuronal cell death in various neurodegenerative diseases, and inhibition of PKC activity by 2,6-dimethyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}morpholine has been shown to have neuroprotective effects in animal models of neurodegenerative diseases.
- Anti-inflammatory effects: PKC activation has been shown to play a role in the pathogenesis of various inflammatory diseases, and inhibition of PKC activity by 2,6-dimethyl-4-{[4-(trifluoromethoxy)phenyl]sulfonyl}morpholine has been shown to have anti-inflammatory effects in animal models of inflammatory diseases.
属性
IUPAC Name |
2,6-dimethyl-4-[4-(trifluoromethoxy)phenyl]sulfonylmorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16F3NO4S/c1-9-7-17(8-10(2)20-9)22(18,19)12-5-3-11(4-6-12)21-13(14,15)16/h3-6,9-10H,7-8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQABOBBZBWXHAY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16F3NO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-{[1-(2,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-phenylpropanamide](/img/structure/B4435344.png)
![N-(2-methoxyethyl)-4-methyl-3-[(methylsulfonyl)amino]benzamide](/img/structure/B4435352.png)

![1-[(dimethylamino)sulfonyl]-N-{2-[(isopropylamino)carbonyl]phenyl}-4-piperidinecarboxamide](/img/structure/B4435360.png)


![ethyl [(2-ethyl[1]benzofuro[3,2-d]pyrimidin-4-yl)thio]acetate](/img/structure/B4435380.png)
![N-(2-phenyl[1]benzofuro[3,2-d]pyrimidin-4-yl)-beta-alanine](/img/structure/B4435390.png)
![2-(1-piperidinylcarbonyl)thieno[2,3-b]pyridin-3-amine](/img/structure/B4435406.png)
![N-[2-(1-cyclohexen-1-yl)ethyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B4435413.png)
![N-{1-methyl-2-[2-(4-methyl-1-piperazinyl)ethyl]-1H-benzimidazol-5-yl}pentanamide](/img/structure/B4435416.png)